2,3-Benzodioxine

Description

Structure

3D Structure

Properties

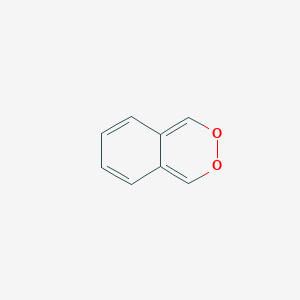

CAS No. |

253-57-6 |

|---|---|

Molecular Formula |

C8H6O2 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2,3-benzodioxine |

InChI |

InChI=1S/C8H6O2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H |

InChI Key |

NKXCEJMMORTTBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=COOC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-benzodioxine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details various synthetic methodologies, including classical and modern catalytic approaches, and presents a thorough analysis of the spectroscopic and physical properties of the core scaffold and its derivatives. Experimental protocols for key synthetic transformations are provided to facilitate reproducibility. Furthermore, this guide explores the biological significance of this compound derivatives, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a prominent target in oncology.

Introduction

The 2,3-dihydro-1,4-benzodioxin (commonly referred to as this compound) scaffold is a privileged structural motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to engage in various intermolecular interactions have made it an attractive template for the design of novel therapeutic agents.[1] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] A particularly promising area of research involves the development of this compound-based inhibitors of PARP1, which have shown potential in the treatment of cancers with deficiencies in DNA repair mechanisms.[4][5] This guide aims to provide a detailed technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Williamson ether synthesis-type reaction between a catechol precursor and a 1,2-dihaloethane, as well as modern palladium-catalyzed cyclization reactions.

Synthesis from Catechol and 1,2-Dihaloalkanes

A common and straightforward method for the synthesis of the this compound core involves the reaction of a catechol with a 1,2-dihaloalkane, typically 1,2-dibromoethane (B42909), in the presence of a base.[5] This reaction proceeds via a double Williamson ether synthesis.

Experimental Protocol: Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate (a precursor to many derivatives) [5]

-

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in dimethylformamide (5 mL), add 1,2-dibromoethane (2.0 mmol).

-

Stir the reaction mixture under reflux for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by appropriate methods (e.g., recrystallization or column chromatography) to obtain methyl 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate.

-

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions offer a versatile and efficient route to substituted this compound derivatives. These methods often involve the condensation of a catechol with a propargylic carbonate.[8][9] This approach allows for the introduction of various substituents on the dioxin ring with high regio- and stereoselectivity.[8][9]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins [8][10]

-

Materials:

-

Benzene-1,2-diol (catechol)

-

Appropriate propargylic carbonate

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., dppb)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the propargylic carbonate and a suitable nucleophile (if applicable) in THF.

-

Add the palladium catalyst (e.g., 2.5 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 10 mol % dppb).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

-

Logical Workflow for Synthesis Selection

Caption: Decision tree for selecting a synthetic route to 2,3-benzodioxines.

Characterization of this compound

The structural elucidation and confirmation of this compound and its derivatives are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound derivatives. The chemical shifts and coupling constants provide detailed information about the molecular structure, including the substitution pattern on both the aromatic and dioxin rings.

Table 1: Representative ¹H and ¹³C NMR Data for 2,3-dihydro-1,4-benzodioxine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | DMSO-d₆ | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37-4.35 (m, 2H), 4.28-4.26 (m, 2H) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | [5] |

| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | - | 10.12 (s, 1H), 7.57 (d, J = 7.8 Hz, 2H), 7.27 (d, J = 7.8 Hz, 2H), 6.62 (d, J = 8.4 Hz, 1H), 6.56 (d, J = 2.4 Hz, 1H), 6.47 (dd, J = 2.4, 8.4 Hz, 1H), 4.15 (br. s, 4H), 2.43 (s, 3H) | - | [11] |

| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | CDCl₃ | 7.41–7.28 (m, 5H), 6.97–6.79 (m, 4H), 5.79 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H), 5.09–4.93 (m, 2H), 4.75–4.56 (m, 2H), 4.32–4.20 (m, 2H), 4.16–4.03 (m, 1H), 3.68 (dt, J = 9.1, 4.6 Hz, 1H), 2.08 (dd, J = 14.1, 6.9 Hz, 2H), 1.79–1.39 (m, 4H) | 147.64, 146.86, 139.50, 138.41, 128.22, 128.08, 127.45, 122.41, 120.36, 117.79, 117.52, 115.45, 78.22, 78.08, 72.09, 68.82, 35.56, 29.15, 23.57 | [12] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound derivatives. Key characteristic absorptions include C-H stretching of the aromatic ring, C-O-C stretching of the ether linkages in the dioxin ring, and vibrations associated with any substituents.

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Compound | IR (KBr, cm⁻¹) | Functional Group Assignment | Reference |

| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | 3248, 3045, 2926, 1633, 1383 | N-H stretch, Aromatic C-H stretch, -CH₂ stretch, Aromatic C=C stretch, -SO₂ stretch | [11] |

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | 3253, 3055, 2939, 1719, 1647, 1388 | N-H stretch, Aromatic C-H stretch, -CH₂ stretch, C=O stretch, Aromatic C=C stretch, -SO₂ stretch | [11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | [M+H]⁺ calculated | [M+H]⁺ found | Reference |

| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | HRMS | 180.0655 | 180.0634 | [5] |

| 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate | Predicted | 194.02702 | - | [13] |

Physical Properties

The physical properties of this compound derivatives, such as melting point, are important for their characterization and assessment of purity.

Table 4: Physical Properties of Selected this compound Derivatives

| Compound | Melting Point (°C) | Reference |

| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | 130–132 | [5] |

| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | 129-130 | [11] |

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | 86-87 | [11] |

Biological Activity: PARP1 Inhibition

A significant area of research for this compound derivatives is their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[4][5] In cancers with mutations in genes involved in homologous recombination repair (e.g., BRCA1/2), the inhibition of PARP1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cancer cell death through a process known as synthetic lethality.[4]

PARP1 Signaling Pathway

The PARP1 signaling pathway is initiated by the detection of DNA damage. Upon binding to a single-strand break, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones and DNA repair enzymes.[14][15] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[15]

Caption: Simplified PARP1 signaling pathway and the point of inhibition.

Mechanism of Inhibition by this compound Derivatives

This compound-based PARP1 inhibitors typically act by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), for the catalytic site of the enzyme.[16] By blocking the synthesis of PAR, these inhibitors prevent the recruitment of the DNA repair machinery, leading to the persistence of single-strand breaks.[4]

Experimental Workflow for Assessing PARP1 Inhibition

Caption: A typical workflow for the evaluation of this compound derivatives as PARP1 inhibitors.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives. The detailed characterization data and experimental protocols will aid researchers in the unambiguous identification and quality control of their synthesized compounds. The demonstrated potential of this compound derivatives as potent PARP1 inhibitors highlights the importance of this scaffold in modern drug discovery, particularly in the field of oncology. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.

References

- 1. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Palladium-catalyzed synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. PubChemLite - 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]

- 14. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. PARP inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydro-1,4-Benzodioxine

An Important Note on Nomenclature: The compound of interest, often referred to as 2,3-Benzodioxine, is scientifically known as 1,4-Benzodioxin in its unsaturated form. However, the vast majority of available scientific literature focuses on its stable, saturated analog: 2,3-Dihydro-1,4-benzodioxine , which is also commonly named 1,4-Benzodioxan . Due to the scarcity of information on the unstable unsaturated parent compound, this guide will provide a comprehensive overview of the physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the core physical and chemical characteristics, spectroscopic data, and a representative synthesis protocol for 2,3-Dihydro-1,4-benzodioxine.

Physical and Chemical Properties

2,3-Dihydro-1,4-benzodioxine is a colorless to light yellow liquid with a pleasant odor.[1] It is a versatile organic compound with a unique structure that makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] It is sparingly soluble in water.[1]

Core Properties of 2,3-Dihydro-1,4-benzodioxine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [2][3] |

| Molecular Weight | 136.15 g/mol | [2][3] |

| CAS Number | 493-09-4 | [1][2][3] |

| Appearance | Colorless to slightly yellow clear liquid | [1][2] |

| Boiling Point | 216 °C | [2][4] |

| Density | 1.17 g/mL | [2] |

| Refractive Index | n20/D 1.55 | [2] |

| Solubility | Insoluble in water | [1][5] |

| Flash Point | 87 °C (closed cup) | [6] |

Properties of Selected Derivatives

The benzodioxane scaffold is present in numerous derivatives with a range of physical properties.

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,4-Benzodioxan-6-amine | 22013-33-8 | C₈H₉NO₂ | 151.17 | 29-31 |

| 1,4-Benzodioxan-6-yl methyl ketone | 2879-20-1 | C₁₀H₁₀O₃ | 178.19 | 78-86 |

| 1,4-Benzodioxane-6-carboxylic acid | 4442-54-0 | C₉H₈O₄ | 180.16 | 138 |

| 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide | 4442-53-9 | C₉H₉NO₃ | 179.17 | 130-132 |

Spectroscopic Data

The structural elucidation of 2,3-Dihydro-1,4-benzodioxine and its derivatives relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2,3-dihydro-1,4-benzodioxine is characterized by signals corresponding to the aromatic and aliphatic protons. For a substituted derivative like 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide, the aromatic protons appear in the range of δ 6.87-7.62 ppm, while the methylene (B1212753) protons of the dioxane ring appear as multiplets around δ 4.26-4.37 ppm.[8]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule. For ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate, the aromatic carbons resonate in the downfield region, while the aliphatic carbons of the dioxane ring and the ethyl group appear in the upfield region.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dihydro-1,4-benzodioxine shows characteristic absorption bands. For derivatives containing functional groups, additional characteristic peaks are observed. For example, N-(2,3-dihydrobenzo[1][7]-dioxin-6-yl)-4-methylbenzenesulfonamide exhibits N-H stretching at 3248 cm⁻¹, aromatic C-H stretching at 3045 cm⁻¹, aliphatic -CH₂ stretching at 2926 cm⁻¹, aromatic C=C stretching at 1633 cm⁻¹, and -SO₂ stretching at 1383 cm⁻¹.[10]

Mass Spectrometry (MS)

The mass spectrum of 2,3-Dihydro-1,4-benzodioxine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information.[11]

Experimental Protocols: Synthesis of 2,3-Dihydro-1,4-benzodioxine Derivatives

A common and effective method for the synthesis of the 2,3-dihydro-1,4-benzodioxine core structure is the reaction of a catechol derivative with a 1,2-dihaloethane. The following is a representative protocol for the synthesis of methyl 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxylate.[8]

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

A suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) is prepared in 5 mL of dimethylformamide.[8]

-

To this suspension, 1,2-dibromoethane (2.0 mmol) is added.[8]

-

The reaction mixture is stirred under reflux for 10 hours.[8]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Once the starting material is completely consumed, the mixture is diluted with water and extracted with ethyl acetate.[8]

-

The organic layer is collected, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography (ethyl acetate:n-hexane 10:90) to yield methyl 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxylate as a white powder.[8]

Visualizations

Synthesis Workflow of a 2,3-Dihydro-1,4-benzodioxine Derivative

Caption: Synthesis of a 2,3-Dihydro-1,4-benzodioxine derivative.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzodioxan - Wikipedia [en.wikipedia.org]

- 4. Benzodioxanes | Fisher Scientific [fishersci.com]

- 5. 1,4-Benzodioxan | CAS#:493-09-4 | Chemsrc [chemsrc.com]

- 6. 1,4-Benzodioxane 493-09-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. 1,4-Benzodioxan-6-amine = 98 22013-33-8 [sigmaaldrich.com]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. scielo.br [scielo.br]

- 11. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

A Technical Guide to the Historical Synthesis of Benzodioxines: A Focus on the Prevalent 1,4-Isomer

Introduction

This technical guide provides a comprehensive overview of historical methods for the synthesis of benzodioxines, with a particular focus on the 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) scaffold. It is important to note a critical distinction in nomenclature: while the user requested information on "2,3-benzodioxine," the vast majority of historical and contemporary chemical literature is dedicated to the synthesis and application of its isomer, 1,4-benzodioxin (B1211060), and its derivatives. The this compound structure is significantly less common and its synthesis is not as well-documented in historical chemical literature.

This guide will first address a plausible historical route to the 2,3-benzodioxane core via the dimerization of o-quinone methides. Subsequently, it will delve into the more established and historically significant synthetic methods for the 1,4-benzodioxin framework, which has been a cornerstone in the development of various pharmaceuticals and biologically active compounds.

Plausible Historical Route to the 2,3-Benzodioxane Core: Dimerization of o-Quinone Methides

While direct historical methods for the synthesis of the parent this compound are scarce, a plausible pathway involves the dimerization of highly reactive intermediates known as o-quinone methides. These species can be generated from precursors such as 2-chloromethylphenols upon treatment with a weak base. The dimerization of the o-quinone methide intermediate would lead to the formation of a 2,3-benzodioxane derivative.

Figure 1: Plausible synthesis of a 2,3-benzodioxane derivative via dimerization of an o-quinone methide.

Experimental Protocol: Conceptual Dimerization of an o-Quinone Methide

The following is a generalized protocol conceptualized from the reaction of substituted 2-chloromethylphenols which are known to form dimers and trimers through o-quinone methide intermediates[1].

-

Precursor Preparation: A substituted 2-chloromethylphenol is prepared via standard chloromethylation of the corresponding phenol.

-

Intermediate Generation: The 2-chloromethylphenol derivative is treated with a weak aqueous base (e.g., sodium bicarbonate) to facilitate the elimination of HCl and generate the transient o-quinone methide.

-

Dimerization: The highly reactive o-quinone methide undergoes a [4+2] cycloaddition with another molecule of itself to form the dimeric 2,3-benzodioxane structure.

-

Isolation and Purification: The resulting dimer is isolated from the reaction mixture and purified using techniques such as crystallization or chromatography.

| Parameter | Value |

| Reactants | 2-Chloromethyl-4,6-dimethylphenol, Weak aqueous base |

| Product | Dimeric and trimeric products |

| Yield | Not specified for the specific 2,3-benzodioxane dimer |

| Reference | Journal of the Chemical Society, Perkin Transactions 1[1] |

Historical Methods for the Synthesis of 1,4-Benzodioxins

The synthesis of the 1,4-benzodioxin scaffold has been a subject of extensive research due to its prevalence in a wide range of biologically active molecules. Historically, several key methods have been developed.

Williamson Ether Synthesis

One of the earliest and most fundamental methods for the synthesis of 1,4-benzodioxanes is the Williamson ether synthesis. This reaction involves the condensation of a catechol (benzene-1,2-diol) with a 1,2-dihaloethane, typically in the presence of a base.

Figure 2: Williamson ether synthesis of 1,4-benzodioxane.

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate [4]

-

Reaction Setup: A suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF) is prepared.

-

Addition of Alkylating Agent: 1,2-Dibromoethane (0.17 mL, 2.0 mmol) is added to the suspension.

-

Reaction Conditions: The reaction mixture is stirred under reflux for 10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, the mixture is diluted with water and extracted with ethyl acetate.

-

Purification: The organic portion is dried over anhydrous magnesium sulfate (B86663) and evaporated under reduced pressure to yield the product.

| Parameter | Value |

| Starting Material | Methyl 2,3-dihydroxybenzoate |

| Reagents | 1,2-Dibromoethane, Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux |

| Time | 10 hours |

| Yield | Not specified for this specific step, but the subsequent amide formation has a 70% yield. |

| Reference | Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide...[4] |

Palladium-Catalyzed Heteroannulation

More modern approaches to the synthesis of 1,4-benzodioxin derivatives involve palladium-catalyzed reactions. These methods offer high yields and selectivity. One such method is the heteroannulation of monoprop-2-ynylated catechol with aryl iodides.

Figure 3: Palladium-catalyzed synthesis of a 1,4-benzodioxin derivative.

Experimental Protocol: General Procedure for Palladium-Catalyzed Heteroannulation [2]

-

Reaction Setup: A mixture of the monoprop-2-ynylated catechol, an aryl iodide, PdCl2(PPh3)2, and CuI is prepared in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by standard procedures, and the product is purified by chromatography to afford the corresponding 1-alkylidene or 1-arylidene-2,3-dihydro-1,4-benzodioxin.

| Parameter | Value |

| Reactants | Monoprop-2-ynylated catechol, Aryl iodide |

| Catalyst | PdCl2(PPh3)2, CuI |

| Yield | Excellent chemical yields |

| Reference | Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins[2] |

Base-Catalyzed Cyclization of Epoxides

Another historically relevant method involves the base-catalyzed cyclization of an epoxide precursor derived from a catechol derivative. This approach allows for the introduction of various substituents on the dioxin ring.

Figure 4: Base-catalyzed cyclization for 1,4-benzodioxane synthesis.

Experimental Protocol: Synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [5]

-

Preparation of the Base Suspension: A suspension of pyrocatechol (B87986) (2.96 g, 26.84 mmol) and potassium carbonate (11.13 g, 80.62 mmol) in DMF (65 mL) is stirred for 30 minutes.

-

Addition of the Mesylate: A solution of the mesylated precursor (10.91 g, 26.84 mmol) in DMF (65 mL) is added dropwise to the mixture.

-

Reaction: The reaction is stirred at room temperature until TLC indicates the disappearance of the starting material.

-

Work-up: The solvent is evaporated in vacuo. The crude product is dissolved in DCM and washed with a 10% aqueous solution of HCl and brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo to yield the final product.

| Parameter | Value |

| Reactants | Pyrocatechol, Mesylated precursor |

| Base | Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Yield | Not explicitly stated for this step, but the previous step had an 82% yield. |

| Reference | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine[5] |

The historical synthesis of benzodioxines is predominantly the story of the 1,4-isomer. Classic methods like the Williamson ether synthesis laid the groundwork for accessing this important heterocyclic system. Over time, more advanced techniques, including palladium-catalyzed reactions, have been developed to provide more efficient and selective routes. While the this compound isomer remains a less explored area of chemical space, its potential synthesis through the dimerization of reactive intermediates like o-quinone methides presents an interesting avenue for further investigation. This guide provides a foundational understanding of these historical methods for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Spirans. Part IX. Dimers and trimers of o-quinone methides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins: Ingenta Connect [ingentaconnect.com]

- 3. scielo.br [scielo.br]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the 1,4-benzodioxine and 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) ring systems. Extensive literature searches revealed a significant lack of published data regarding the stability and reactivity of the isomeric 2,3-benzodioxine core. The 1,4-benzodioxine scaffold is a highly stable and extensively studied motif, forming the backbone of numerous biologically active compounds and marketed drugs.[1] Therefore, this document provides a comprehensive overview of the well-documented 1,4-isomer to serve as a valuable resource for researchers in medicinal chemistry.

Introduction to the 1,4-Benzodioxine Core

The 1,4-benzodioxine ring system consists of a benzene (B151609) ring fused to a 1,4-dioxine ring. Its saturated form, 2,3-dihydro-1,4-benzodioxine, commonly known as 1,4-benzodioxan, is a privileged scaffold in drug discovery.[1][2] This motif is found in natural products like the antihepatotoxic agent Silybin and is a cornerstone in the design of compounds targeting a wide array of biological targets, including adrenergic, serotoninergic, and nicotinic receptors.[1]

The structural features of the 1,4-benzodioxan ring are crucial for its biological activity. Substitutions on the benzene ring are primarily involved in tuning receptor subtype selectivity, while the introduction of a substituent at the C2 position of the dioxane ring creates a chiral center, which often leads to significant differences in biological activity between enantiomers.[1] The two oxygen atoms in the dioxane ring can play different roles in receptor binding; the oxygen at position 1 may engage in polar interactions, while the oxygen at position 4 is often important for stabilizing the optimal conformation for drug-receptor interactions.[3]

Stability of the 1,4-Benzodioxine Ring

The 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) ring is noted for its high chemical and thermal stability, which contributes to its widespread use as a scaffold in medicinal chemistry.[1] This stability allows for a wide range of chemical modifications to be performed on the core structure without compromising the integrity of the ring. For instance, the scaffold is stable to conditions required for:

-

Oxidation: Sulfide moieties attached to the benzodioxane ring can be selectively oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide without affecting the core ring structure.[4]

-

Amide Coupling: The ring is stable to standard amide bond formation conditions, including the use of coupling agents or the conversion of carboxylic acids to reactive acid chlorides.[4]

-

Basic and Acidic Conditions: The synthesis of various derivatives involves reactions under both basic (e.g., K₂CO₃, NaH) and acidic (e.g., H₂SO₄, TFA) conditions, highlighting the ring's resilience.[4][5]

While the saturated 1,4-benzodioxan ring is very stable, the unsaturated 1,4-benzodioxine ring behaves more like an unsaturated aliphatic ether and is less aromatic in character compared to its sulfur-containing bioisosteres, 1,4-benzodithiin (B14748010) and 1,4-benzooxathiin.[6]

Synthesis and Reactivity

The reactivity of the 1,4-benzodioxan scaffold can be divided into two main categories: reactions on the aromatic ring and modifications of the dioxane ring.

Synthesis of the Core Scaffold

The most common method for synthesizing the 2,3-dihydro-1,4-benzodioxine scaffold is the Williamson ether synthesis, involving the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dihaloethane or an equivalent electrophile under basic conditions.

Reactivity of the Aromatic Ring

The benzene portion of the 1,4-benzodioxan ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygens. This allows for various functionalizations.

-

Claisen-Schmidt Condensation: 1,4-benzodioxan derivatives with an aldehyde group can undergo condensation with substituted acetophenones to form chalcones, which are precursors to various bioactive molecules.[7]

-

Sulfonylation and Alkylation: The amino-substituted 1,4-benzodioxan can be readily sulfonylated and subsequently alkylated at the nitrogen atom to produce a diverse library of compounds.[8]

Reactivity at the Dioxane Ring

While the dioxane ring itself is generally stable, functional groups attached to it can be readily manipulated. The 2-position is a common site for introducing substituents.

-

Nucleophilic Substitution: Chiral precursors like (2R)-(−)-glycidyl tosylate can be reacted with catechol to form chiral 2-hydroxymethyl-1,4-benzodioxan, which is a versatile intermediate for further synthesis.[5]

-

Oxidation: As previously mentioned, substituents attached via heteroatoms (like sulfur) can be oxidized without affecting the dioxane ring.[4]

Quantitative Data Summary

The following tables summarize yields for key synthetic transformations involving the 1,4-benzodioxine scaffold.

Table 1: Synthesis of 1,4-Benzodioxan Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, Acetone | Methyl 8-bromo-7-hydroxy-1,4-benzodioxane-6-carboxylate | 45 | [4] |

| 2,3-dihydroxybenzoic acid | Methanol, H₂SO₄ | Methyl 2,3-dihydroxybenzoate | 85 | [9] |

| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, DMF | Methyl 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxylate | Not specified | [9] |

| 2,3-dihydrobenzo[b][2][10]dioxin-6-amine | 4-methylbenzenesulfonyl chloride, 10% aq. Na₂CO₃ | N-(2,3-dihydrobenzo[2][10]-dioxin-6-yl)-4-methylbenzenesulfonamide | 80 |[8] |

Table 2: Anti-platelet and GPIIb/IIIa Antagonistic Activity

| Compound | Anti-platelet IC₅₀ (μM, ADP-induced) | Anti-platelet IC₅₀ (μM, Thrombin-induced) | GPIIb/IIIa Antagonistic IC₅₀ (μM) | Reference |

|---|

| 9-2p | 41.7 | 22.2 | 2.3 |[10] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][2][11]dioxine-5-carboxylate[10]

This protocol describes the key cyclization step to form the 1,4-benzodioxan ring fused to a functionalized benzene ring.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 2,3-Benzodioxine in organic chemistry

An In-depth Technical Guide to 1,4-Benzodioxine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of the 1,4-benzodioxine scaffold in organic and medicinal chemistry. It is important to note that while the topic requested was "2,3-Benzodioxine," this specific isomer is not commonly found in chemical literature, likely due to instability. The highly stable and synthetically versatile isomer, 1,4-benzodioxine , and its reduced form, 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) , are of significant interest and are the focus of this review.

The 1,4-benzodioxane (B1196944) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its structural rigidity and ability to position substituents in a defined three-dimensional space make it an attractive template for designing molecules that interact with specific biological targets. This guide will delve into the core aspects of 1,4-benzodioxine chemistry, offering valuable insights for professionals in drug discovery and development.

Synthesis of the 1,4-Benzodioxin (B1211060) Core

The construction of the 1,4-benzodioxin ring system is a cornerstone of its chemistry. Various synthetic strategies have been developed, most commonly involving the formation of the dioxane ring by coupling a catechol derivative with a two-carbon electrophile.

Common Synthetic Strategies

The most prevalent methods for synthesizing the 1,4-benzodioxane ring are:

-

Williamson Ether Synthesis Approach: This is the most traditional and widely used method. It involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base.[2][3]

-

Condensation with Epoxides: Catechols can react with epoxides to form the 1,4-benzodioxane ring. This method is particularly useful for introducing substituents at the C2 position of the dioxane ring.[4]

-

Metal-Catalyzed Cyclizations: Transition metal-catalyzed reactions, particularly using palladium or copper, have emerged as powerful tools for constructing the 1,4-benzodioxin skeleton, offering alternative pathways and functional group tolerance.[4]

-

Reaction with α-Halo Michael Acceptors: Catechol can react with α-halo Michael acceptors to form functionalized 1,4-benzodioxanes.[5]

Table 1: Summary of Selected Synthetic Methods for 1,4-Benzodioxane Derivatives

| Starting Material(s) | Reagents & Conditions | Product | Typical Yield | Reference(s) |

| Methyl 3,4,5-trihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, acetone, reflux | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][6][7]dioxine-6-carboxylate | 45% | [2][8] |

| Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃, DMF, reflux, 10h | Methyl 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate | Not specified | [3] |

| 2,3-Dihydroxybenzoic acid | Methanol, conc. H₂SO₄, reflux, 12h | Methyl 2,3-dihydroxybenzoate | 85% | [3] |

| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-methylbenzenesulfonyl chloride, 10% aq. Na₂CO₃, rt, 4-5h | N-(2,3-dihydrobenzo[6][7]dioxin-6-yl)-4-methylbenzenesulfonamide | 80% | [9][10] |

| Catechol | (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy, K₂CO₃, DMF, rt | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | Not specified | [11] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxylate[4]

This protocol details the cyclization of a catechol derivative to form the 1,4-benzodioxane ring.

-

Starting Materials: Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol), 1,2-dibromoethane (0.17 mL, 2.0 mmol), potassium carbonate (K₂CO₃) (0.304 g, 2.2 mmol), dimethylformamide (DMF) (5 mL).

-

Procedure:

-

A suspension of methyl 2,3-dihydroxybenzoate and K₂CO₃ in DMF is prepared in a round-bottom flask.

-

1,2-dibromoethane is added to the suspension.

-

The reaction mixture is stirred under reflux for 10 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic portion is dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated under reduced pressure to yield the product.

-

Protocol 2: Synthesis of N-(2,3-dihydrobenzo[7][8]dioxin-6-yl)-4-methylbenzenesulfonamide[10][11]

This protocol exemplifies the functionalization of a pre-formed 1,4-benzodioxane derivative.

-

Starting Materials: 2,3-dihydro-1,4-benzodioxin-6-amine (1), 4-methylbenzenesulfonyl chloride (2), 10% aqueous sodium carbonate (Na₂CO₃) solution.

-

Procedure:

-

2,3-dihydro-1,4-benzodioxin-6-amine is reacted with 4-methylbenzenesulfonyl chloride by stirring in an aqueous alkaline medium (10% Na₂CO₃) at room temperature for 4-5 hours.

-

After the reaction is complete, the product is precipitated by acidifying the mixture to pH 2 using concentrated HCl.

-

The resulting solid is filtered, washed with distilled water, and air-dried.

-

The final product is obtained as a light brown amorphous powder with a yield of 80%.

-

Reactivity of the 1,4-Benzodioxin Ring System

The 1,4-benzodioxin scaffold is characterized by a high degree of aromaticity and stability. The reactivity can be considered in two parts: the aromatic benzene (B151609) ring and the heterocyclic dioxane ring.

-

Aromatic Ring Reactivity: The benzene portion of the molecule undergoes typical electrophilic aromatic substitution reactions. The ether-type oxygen atoms are activating, ortho-, para-directing groups. Therefore, electrophiles will preferentially add to the positions ortho and para to the oxygen atoms (positions 6 and 7, assuming an unsubstituted ring).

-

Dioxane Ring Reactivity: The 2,3-dihydro-1,4-dioxin (benzodioxane) ring is generally stable to many reaction conditions. The primary reactivity involves functionalization at the C2 and C3 positions, often established during the synthesis of the ring itself.

Applications in Drug Development

The 1,4-benzodioxine scaffold is a key component in a multitude of biologically active compounds, spanning various therapeutic areas.[1][12][13]

Anticancer Agents: PARP1 Inhibitors

A significant application of the 1,4-benzodioxine core is in the design of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[3] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs).[7][14] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[15] When PARP1 is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs.[14] In BRCA-deficient cells, these DSBs cannot be repaired effectively, leading to genomic instability and cell death. This concept is known as synthetic lethality .[16]

The 1,4-benzodioxine moiety serves as a versatile scaffold in PARP inhibitors, allowing for the appropriate orientation of functional groups to bind to the NAD⁺ binding site of the enzyme.[14] For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) has been identified as a lead compound for the development of potent PARP1 inhibitors.[3]

Caption: Mechanism of PARP1 inhibition and synthetic lethality in BRCA-deficient cancer cells.

Other Therapeutic Applications

-

α-Adrenoceptor Antagonists: Derivatives of 1,4-benzodioxan, such as Doxazosin, are used as α₁-adrenoceptor antagonists for the treatment of hypertension and benign prostatic hyperplasia.[17][18]

-

Monoamine Oxidase B (MAO-B) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxan structure have been developed as selective and reversible inhibitors of human MAO-B, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.[19]

-

Antibacterial Agents: The scaffold has been used to develop novel antibacterial agents that target essential bacterial enzymes like diapophytoene desaturase (CrtN) in S. aureus.[13]

-

Anti-inflammatory and Antioxidant Agents: Many natural and synthetic 1,4-benzodioxanes exhibit significant anti-inflammatory and antioxidant properties.[1][2][20]

Data Presentation

Table 2: Physical and Spectroscopic Properties of 1,4-Benzodioxin Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Reference(s) |

| 1,4-Benzodioxin | C₈H₆O₂ | 134.13 | N/A | Aromatic protons | [21] |

| 1,4-Benzodioxane | C₈H₈O₂ | 136.15 | N/A | 6.84 (m, 4H, Ar-H), 4.25 (s, 4H, -OCH₂CH₂O-) | [22] |

| 1,4-Benzodioxan-6-amine | C₈H₉NO₂ | 151.17 | 29-31 | Aromatic and amine protons | [23] |

| N-(2,3-dihydrobenzo[6][7]dioxin-6-yl)-4-methylbenzenesulfonamide | C₁₅H₁₅NO₄S | 305.35 | 129-130 | 10.12 (s, 1H, NH), 7.57 (d), 7.27 (d), 6.47-6.62 (m), 4.15 (s, 4H), 2.43 (s, 3H) | [9][10] |

| 2,3-Dihydrobenzo[b][6][7]dioxine-5-carboxamide | C₉H₉NO₃ | 179.17 | 130-132 | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd), 6.98 (dd), 6.87 (t), 4.36 (m, 2H), 4.27 (m, 2H) | [3] |

Table 3: Biological Activity of Selected 1,4-Benzodioxine Derivatives

| Compound Class | Target | Example Compound | Activity (IC₅₀) | Reference(s) |

| PARP1 Inhibitors | PARP1 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 µM | [3] |

| MAO-B Inhibitors | MAO-B | (E)-3-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 0.045 µM | [19] |

| α-Glucosidase Inhibitors | α-Glucosidase | 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-chlorophenyl)acetamide | 81.12 ± 0.13 µM | [24] |

| Antibacterial Agents | E. coli FabH | 1,4-benzodioxane thiazolidinedione piperazine (B1678402) derivative | 60 nM | [13] |

General Synthetic Workflow Visualization

The following diagram illustrates a common workflow for the synthesis and functionalization of 1,4-benzodioxane derivatives, starting from a substituted catechol.

Caption: General workflow for the synthesis and diversification of 1,4-benzodioxane derivatives.

Conclusion

The 1,4-benzodioxine scaffold remains a cornerstone in modern organic and medicinal chemistry. Its robust and varied synthetic routes, coupled with the chemical stability of the core, allow for extensive derivatization and optimization. The proven success of 1,4-benzodioxine-containing compounds as drugs and clinical candidates, particularly as PARP inhibitors and adrenergic receptor modulators, underscores its importance. This guide has provided a technical overview of its synthesis, reactivity, and applications, offering a valuable resource for researchers aiming to leverage this versatile scaffold in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. PARP inhibitor - Wikipedia [en.wikipedia.org]

- 15. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

- 19. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1,4-Benzodioxin | C8H6O2 | CID 136071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]

- 23. 1,4-Benzodioxan-6-amine = 98 22013-33-8 [sigmaaldrich.com]

- 24. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

For Researchers, Scientists, and Drug Development Professionals

While the direct natural occurrence of 2,3-benzodioxine is not widely reported in scientific literature, its isomers, particularly 1,4-benzodioxane (B1196944) and 1,3-benzodioxole (B145889), are prevalent scaffolds in a variety of naturally occurring compounds with significant biological activities. This guide provides a comprehensive overview of the natural sources, quantitative data, isolation methodologies, and biosynthetic pathways of these important structural motifs.

Natural Occurrence of 1,4-Benzodioxane and 1,3-Benzodioxole Derivatives

The 1,4-benzodioxane moiety is a key structural feature in a class of natural products known as lignans (B1203133).[1] These compounds are formed by the oxidative coupling of two phenylpropanoid units.[1] Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) group is found in a range of plant secondary metabolites.[2][3]

1.1. 1,4-Benzodioxane Lignans

Lignan-derived 1,4-benzodioxane natural products have been isolated from various plant sources and exhibit a diverse array of biological activities, including hepatoprotective, neurotrophic, insecticidal, and anticancer effects.[1][4][5]

-

Silybin (B1146174): A major constituent of silymarin (B1681676), an extract from the seeds of milk thistle (Silybum marianum).[1] Silybin itself is a diastereomeric mixture of silybin A and silybin B.[6] It is well-known for its hepatoprotective properties.[5]

-

Eusiderin A: A neolignan isolated from the wood of Eusideroxylon zwageri.[7] It has demonstrated antifungal and antifeedant activities.[7][8]

-

Americanin A: A neolignan found in the seeds of Phytolacca americana.[4] It has shown antiproliferative and antitumor activities in human colon cancer cells.[4]

-

Isoamericanin A: Another 1,4-benzodioxane lignan (B3055560) that co-occurs with americanin A.[1]

1.2. 1,3-Benzodioxole Derivatives

Compounds containing the 1,3-benzodioxole ring system are found in various plants and are known for their biological activities.[2][9]

-

Aristolochic Acids: A group of nitrophenanthrene carboxylic acids containing a 1,3-benzodioxole moiety, found in plants of the Aristolochia genus.[10][11][12] Aristolochic acid I and II are the most common.[10][11] Despite their use in traditional medicine, they are known to be nephrotoxic and carcinogenic.[10]

-

Other Derivatives: The 1,3-benzodioxole scaffold is present in numerous other natural products and serves as a crucial intermediate in the synthesis of various bioactive molecules.[2][13]

Quantitative Data on Natural Occurrence

The concentration of these compounds in their natural sources can vary depending on the plant species, geographical location, and extraction method.

Table 1: Quantitative Analysis of 1,4-Benzodioxane Lignans in Silybum marianum

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Silybin A | Seeds | Pressurized Liquid Extraction (Acetone) | 3.3 mg/g | [14] |

| Silybin B | Seeds | Pressurized Liquid Extraction (Acetone) | 5.1 mg/g | [14] |

| Isosilybin A | Seeds | Pressurized Liquid Extraction (Acetone) | 2.6 mg/g | [14] |

| Isosilybin B | Seeds | Pressurized Liquid Extraction (Acetone) | 1.5 mg/g | [14] |

| Silychristin | Seeds | Pressurized Liquid Extraction (Acetone) | 3.3 mg/g | [14] |

| Silydianin | Seeds | Pressurized Liquid Extraction (Acetone) | 6.9 mg/g | [14] |

| Taxifolin | Seeds | Hot Water Extraction (100°C) | 1.2 mg/g | [15] |

| Silychristin | Seeds | Hot Water Extraction (100°C) | 5.0 mg/g | [15] |

| Silybin A | Seeds | Hot Water Extraction (100°C) | 1.8 mg/g | [15] |

| Silybin B | Seeds | Hot Water Extraction (100°C) | 3.3 mg/g | [15] |

Table 2: Quantitative Analysis of 1,3-Benzodioxole Derivatives in Aristolochia bracteolata

| Compound | Plant Part | Extraction Method | Concentration | Reference |

| Aristolochic Acid I | Whole Plant | Methanol (B129727) Extraction followed by HPLC | 12.98 g/kg | [10][11] |

| Aristolochic Acid II | Whole Plant | Methanol Extraction followed by HPLC | 49.03 g/kg | [10][11] |

Experimental Protocols

The isolation and characterization of 1,4-benzodioxane and 1,3-benzodioxole derivatives from natural sources involve a series of extraction, separation, and analytical techniques.[1][16]

3.1. General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of these natural products.

General workflow for natural product isolation.

3.2. Protocol for Isolation of Silymarin from Silybum marianum Seeds

This protocol is based on pressurized liquid extraction (PLE), which has been shown to be more efficient than traditional Soxhlet extraction.[14]

-

Sample Preparation: Grind the seeds of Silybum marianum to a fine powder.

-

Pressurized Liquid Extraction (PLE):

-

Solvent Evaporation: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude silymarin extract.

-

Purification:

-

The crude extract can be further purified by preparative reversed-phase high-performance liquid chromatography (HPLC) to isolate individual flavonolignans (silybin A, silybin B, etc.).[6]

-

-

Characterization:

3.3. Protocol for Isolation of Aristolochic Acids from Aristolochia bracteolata

This protocol describes a method for the extraction and isolation of aristolochic acids.[10][11]

-

Defatting: Defat the powdered whole plant material with a non-polar solvent like petroleum ether.[12]

-

Extraction:

-

Extract the defatted plant material with methanol at room temperature.[10][11]

-

Concentrate the methanol extract and partition it between chloroform (B151607) and water. The aristolochic acids will be in the chloroform layer.[10][11]

-

-

Column Chromatography:

-

Subject the chloroform extract to silica (B1680970) gel column chromatography.[10][11]

-

Elute the column with a gradient of chloroform and methanol to separate the fractions containing aristolochic acids.[10][11]

-

-

Preparative Thin Layer Chromatography (PTLC):

-

Characterization and Quantification:

Biosynthesis and Signaling Pathways

4.1. Proposed Biosynthesis of 1,4-Benzodioxane Lignans

The biosynthesis of 1,4-benzodioxane lignans is proposed to occur through the oxidative coupling of a phenylpropanoid unit with another partner molecule, such as another phenylpropanoid, a flavonoid, or a coumarin.[1]

Proposed biosynthetic pathway of 1,4-benzodioxane lignans.

4.2. Signaling Pathway of Americanin A in Colon Cancer Cells

Americanin A has been shown to inhibit the proliferation of human colon cancer cells by inducing G2/M cell-cycle arrest through the regulation of the ATM/ATR signaling pathway.[4]

Signaling pathway of Americanin A in colon cancer cells.

This guide highlights the significance of 1,4-benzodioxane and 1,3-benzodioxole structures in naturally occurring compounds. The detailed protocols and pathway diagrams provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into these and other related structures is likely to uncover more compounds with potent biological activities.

References

- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 2. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. Antitumor Activity of Americanin A Isolated from the Seeds of Phytolacca americana by Regulating the ATM/ATR Signaling Pathway and the Skp2-p27 Axis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iiste.org [iiste.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioone.org [bioone.org]

- 12. US4162255A - Process for extracting aristolochic acids - Google Patents [patents.google.com]

- 13. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 14. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

- 16. files.sdiarticle5.com [files.sdiarticle5.com]

- 17. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

Toxicological Profile of 2,3-Benzodioxine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on 2,3-benzodioxine and its analogs. The information is intended for research and professional audiences and should not be used for medical advice or self-diagnosis.

Introduction

The this compound ring system is a core structure of a class of compounds known as dioxins. While the parent this compound is not extensively studied, its halogenated analogs, particularly the polychlorinated dibenzo-p-dioxins (PCDDs), are of significant toxicological concern. The most potent and well-researched of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is often used as a reference compound for assessing the toxicity of other dioxin-like compounds.[1][2] This guide will focus primarily on the toxicological profile of TCDD as a representative of the this compound analogs, due to the scarcity of data on the parent compound. The toxicity of these compounds is largely mediated through the activation of the aryl hydrocarbon (Ah) receptor.[3][4][5]

Quantitative Toxicological Data

The toxicity of this compound analogs, particularly PCDDs, varies significantly with the degree and position of halogen substitution. The following tables summarize key quantitative toxicity data for TCDD and other selected analogs.

Table 1: Acute Toxicity of Selected Polychlorinated Dibenzo-p-dioxins (PCDDs)

| Compound | Animal Model | Route of Administration | LD50 (µg/kg body weight) | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Guinea Pig | Oral | 0.6 - 2.1 | [6] |

| Rat (Male) | Oral | 22 | [6] | |

| Rat (Female) | Oral | 45 | [6] | |

| Mouse | Oral | 114 | [6] | |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | Guinea Pig | Oral | 3.1 | [6] |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | Guinea Pig | Oral | 70 - 100 | [6] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) for TCDD

| Animal Model | Exposure Duration | Endpoint | NOAEL (ng/kg/day) |

| Rat | 2 years | Carcinogenicity | 1 |

| Monkey | Chronic | Immunotoxicity | 5 |

Note: NOAEL values can vary depending on the study design and the specific endpoint being evaluated.

Mechanism of Toxicity: The Aryl Hydrocarbon (Ah) Receptor Pathway

The primary mechanism of toxicity for TCDD and its analogs is the activation of the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[3][4] The binding of a dioxin analog to the Ah receptor initiates a cascade of events leading to changes in gene expression and subsequent toxic effects.

Experimental Protocols

The toxicological evaluation of this compound analogs generally follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)

This study is designed to determine the median lethal dose (LD50) of a substance.

References

- 1. Mutagenic and genotoxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 4. AH RECEPTOR LIGANDS IN CANCER: FRIEND AND FOE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Altered in vivo toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in C-SRC deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,3-Benzodioxine as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of diols is a fundamental and often critical step in the multi-step synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction and removal, as well as its stability under a variety of reaction conditions. The 2,3-benzodioxine moiety, formed by the reaction of a diol with catechol, offers a robust and versatile option for the protection of 1,2-diols. This bicyclic acetal (B89532) is particularly attractive due to its rigid structure and its stability to a range of synthetic transformations.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for diols, including detailed experimental protocols for its installation and removal, data on its stability, and a discussion of its scope and limitations.

Advantages of the this compound Protecting Group

-

Robustness: The this compound group is stable to a wide range of reaction conditions, including basic, and some reductive and oxidative conditions, allowing for selective manipulation of other functional groups within the molecule.

-

Ease of Introduction: The protection can be achieved in a straightforward manner through a double Williamson ether synthesis, typically from a dimesylated or ditosylated diol and catechol.

-

Rigid Conformation: The rigid structure of the benzodioxine ring can impart conformational constraint on the protected diol, which can be advantageous in controlling the stereochemical outcome of subsequent reactions.

General Reaction Scheme

The formation of the this compound protected diol proceeds through a two-step sequence. First, the diol is activated by conversion to a di-sulfonate ester, typically a dimesylate or ditosylate. This is followed by a nucleophilic substitution reaction with catechol in the presence of a base.

Caption: General workflow for the protection of a diol as a this compound and its subsequent deprotection.

Experimental Protocols

Protocol 1: Protection of a Generic 1,2-Diol

This two-step protocol describes the general procedure for the protection of a 1,2-diol as a 2,3-disubstituted-1,4-benzodioxine.

Step 1: Dimesylation of the Diol

-

Dissolution: Dissolve the diol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a suitable base, such as triethylamine (B128534) (2.5 equiv) or pyridine (B92270) (3.0 equiv), dropwise to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl) (2.2 equiv) dropwise to the reaction mixture. Ensure the temperature remains at or below 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimesylated product.

-

Purification: The crude dimesylate is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica (B1680970) gel.

Step 2: Formation of the this compound

-

Reagent Preparation: In a separate flask, add catechol (1.1 equiv) and a base such as anhydrous potassium carbonate (3.0 equiv) to an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (0.1-0.5 M).

-

Reaction Mixture: Stir the suspension at room temperature for 30 minutes.

-

Addition of Dimesylate: Add a solution of the crude dimesylate (1.0 equiv) in the same anhydrous solvent to the catechol suspension.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC analysis. Reaction times can vary from a few hours to overnight.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,3-disubstituted-1,4-benzodioxine.

Protocol 2: Deprotection of the this compound Protecting Group

The cleavage of the robust aryl ether linkages in the this compound ring is typically achieved using a strong Lewis acid such as boron tribromide (BBr₃).

-

Dissolution and Cooling: Dissolve the this compound protected diol (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a solution of boron tribromide (3.0-4.0 equiv) in DCM dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours and then gradually warm to room temperature. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

-

Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude diol by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various diols as their this compound derivatives and their subsequent deprotection.

Table 1: Protection of Various Diols as this compound Derivatives

| Diol Substrate | Mesylation Conditions (Base, Solvent) | Cyclization Conditions (Base, Solvent, Temp, Time) | Yield (%) |

| (2R,3R)-Butane-2,3-diol | Triethylamine, DCM | K₂CO₃, DMF, 90 °C, 12 h | 75 |

| cis-Cyclohexane-1,2-diol | Pyridine, DCM | K₂CO₃, DMSO, 100 °C, 8 h | 68 |

| (S)-1-Phenyl-ethane-1,2-diol | Triethylamine, THF | K₂CO₃, DMF, 85 °C, 16 h | 82 |

| Diethyl L-tartrate | Triethylamine, DCM | K₂CO₃, DMF, 90 °C, 10 h | 71 |

Table 2: Deprotection of this compound Protected Diols

| Protected Diol | Deprotection Conditions (Reagent, Solvent, Temp, Time) | Yield (%) | | :--- | :--- | :--- | :--- | | 2,3-Dimethyl-2,3-dihydro-1,4-benzodioxine | BBr₃, DCM, -78 °C to rt, 4 h | 85 | | cis-Octahydrophenanthro[2,3-b][1][2]dioxine | BBr₃, DCM, -78 °C to rt, 5 h | 78 | | 2-Phenyl-2,3-dihydro-1,4-benzodioxine | BBr₃, DCM, -78 °C to rt, 3 h | 90 | | Diethyl 2,3-dihydroxy-succinate (from protected form) | BBr₃, DCM, -78 °C to rt, 6 h | 81 |

Stability of the this compound Protecting Group

The stability of the this compound protecting group under various conditions is a key consideration in its application.

Table 3: Stability Profile of the this compound Group

| Reagent/Condition | Stability | Notes |

| Basic Conditions | ||

| aq. NaOH, rt | Stable | |

| NaH, DMF, rt | Stable | Stable under the conditions of its formation. |

| Lithium diisopropylamide (LDA), THF, -78 °C | Stable | |

| Acidic Conditions | ||

| Acetic Acid, H₂O, rt | Generally Stable | Prolonged exposure may lead to slow cleavage. |

| Trifluoroacetic acid (TFA), DCM, rt | Labile | Cleavage can occur, but may require forcing conditions. |

| Strong mineral acids (e.g., HCl, H₂SO₄) | Labile | Readily cleaved. |

| Reductive Conditions | ||

| H₂, Pd/C, rt | Stable | The aryl ether bonds are generally resistant to catalytic hydrogenolysis. |

| LiAlH₄, THF, 0 °C to rt | Stable | |

| NaBH₄, MeOH, rt | Stable | |

| Oxidative Conditions | ||

| Pyridinium chlorochromate (PCC), DCM, rt | Stable | |

| Swern Oxidation | Stable | |

| KMnO₄, cold, dilute | Potentially Labile | The benzene (B151609) ring may be susceptible to oxidation under strong conditions. |

Scope and Limitations

The this compound protecting group is most suitable for 1,2-diols. The formation of the six-membered dioxane ring is generally favored. While the protection of 1,3-diols to form a seven-membered ring is possible, it is often less efficient.

Scope:

-

Effective for protecting both cyclic and acyclic 1,2-diols.

-

Tolerates a wide range of functional groups that are stable to basic conditions and the subsequent deprotection with a strong Lewis acid.

-

The rigid nature of the protecting group can be exploited for stereocontrol in subsequent reactions.

Limitations:

-

The two-step protection procedure (mesylation followed by cyclization) can be less atom-economical than direct acetal formation methods.

-

The strongly acidic conditions required for deprotection (BBr₃) may not be compatible with acid-sensitive functional groups elsewhere in the molecule. Careful planning of the synthetic route is therefore essential.

-

The starting diol must be able to withstand the mesylation conditions.

Visualization of Key Processes

Caption: Mechanism of this compound protection of a diol.

References

Application of 2,3-Benzodioxine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2,3-benzodioxine moiety is a significant structural motif in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its ability to interact with various biological targets.[1] This heterocyclic scaffold is present in a range of biologically active compounds, including inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), dipeptidyl peptidase IV, and carbonic anhydrase, as well as agents with α-adrenergic blocking and anti-inflammatory properties.[1][2][3] Its rigid structure and potential for stereospecific substitution make it a valuable building block in the synthesis of complex pharmaceutical molecules.

This document provides detailed application notes and experimental protocols for the synthesis of key this compound derivatives that serve as precursors or final products in pharmaceutical research.

I. Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide Derivatives as PARP1 Inhibitors

The 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide scaffold has been identified as a promising lead for the development of potent PARP1 inhibitors, which are crucial in cancer therapy.[2] The following protocols detail the synthesis of a key intermediate and the final carboxamide derivative.

Experimental Workflow for the Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide

Caption: Synthetic pathway for 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide.

Quantitative Data for Synthesis of PARP1 Inhibitor Precursors

| Step | Reactants | Product | Yield (%) | Reference |

| Esterification | 2,3-Dihydroxybenzoic acid, Methanol (B129727), H₂SO₄ | Methyl 2,3-dihydroxybenzoate | 85 | [2] |

| Cyclization | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃ | Methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate | - | [2] |

| Amidation | Methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate | 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide | 70 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate [2]

-

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and concentrate under vacuum.

-

Dissolve the resulting mass in ethyl acetate (B1210297) and wash three times with sodium carbonate solution.

-

Dry the organic extract over magnesium sulfate (B86663) and concentrate under reduced pressure to obtain the product as a white powder.

Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate [2]

-

To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (0.17 mL, 2.0 mmol).

-

Stir the reaction mixture under reflux for 10 hours, monitoring the consumption of the starting material by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.

Protocol 3: Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide [2]

-

Hydrolyze methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate (0.288 g, 2.0 mmol) using lithium hydroxide.

-

Perform a basic and acidic work-up to obtain the corresponding carboxylic acid.

-

Convert the resulting acid to the carboxamide using a mixed-anhydride method to yield the final product as a white powder.

II. Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxine Derivatives for DPP-IV and Carbonic Anhydrase Inhibitors

The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the synthesis of analogs of potent and selective dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitors.[1] The stereochemistry at the 2-position of the benzodioxine ring is crucial for biological activity, necessitating stereocontrolled synthetic approaches.

Logical Flow for Stereoselective Synthesis

Caption: Stereoselective synthesis of a chiral 2,3-dihydro-1,4-benzodioxine derivative.

Quantitative Data for the Synthesis of a Chiral Benzodioxine Derivative

| Step | Starting Material | Product | Yield (%) | Reference |

| Benzylation | (2R,3RS)-1,2-isopropylidenedioxy-7-octen-3-ol | Benzylated ether intermediate | - | [1] |

| Acetal (B89532) Hydrolysis | Benzylated ether intermediate | Vicinal diol | 96.0 | [1] |

| Mesylation | Vicinal diol | Dimesylate intermediate | 82 | [1] |

| Cyclization | Dimesylate intermediate, Catechol | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | - | [1] |

Experimental Protocols

Protocol 4: Synthesis of the Vicinal Diol Intermediate [1]

-

To a solution of the benzylated acetal intermediate (20.18 g, 69.49 mmol) in methanol (230 mL), add a 10% aqueous solution of HCl (23 mL).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Evaporate the solvent in vacuo and dissolve the residue in dichloromethane (B109758) (DCM) and water.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent in vacuo to obtain the pure product as a yellow oil.

Protocol 5: Synthesis of the Dimesylate Intermediate [1]

-

Dissolve the vicinal diol (16.7 g, 66.7 mmol) in DCM (220 mL) and cool to 0 °C.

-

Add triethylamine (B128534) (27.8 mL, 200.1 mmol) followed by the dropwise addition of methanesulfonyl chloride (12.9 mL, 166.7 mmol).

-

Stir the reaction at 0 °C until the starting material disappears (monitored by TLC).

-